molecular formula C18H17N3O3 B6529195 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide CAS No. 946275-44-1

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide

Cat. No. B6529195
CAS RN: 946275-44-1
M. Wt: 323.3 g/mol
InChI Key: GIULPZDFBCNXMH-UHFFFAOYSA-N
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Description

The compound “2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A specific synthesis process for the compound “this compound” was not found in the retrieved papers.

Scientific Research Applications

PEOX has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been studied as a potential catalyst for organic reactions, as well as a reagent for the synthesis of other compounds. In biochemistry, it has been studied as a potential inhibitor of enzymes, as well as a potential inhibitor of the growth of cancer cells. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using PEOX in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, PEOX is a stable compound and can be stored for long periods of time without degradation. The main limitation of using PEOX in laboratory experiments is the lack of information regarding its biochemical and physiological effects.

Future Directions

The potential future directions for PEOX include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, further research into the synthesis of derivatives of PEOX could lead to the development of novel compounds with improved properties. Finally, further research into the use of PEOX as a potential drug candidate could lead to the development of novel treatments for various diseases.

Synthesis Methods

The synthesis of PEOX is accomplished through a two-step process. The first step involves the reaction of an aryl halide and a 1,3,4-oxadiazole ring in the presence of an appropriate base, such as potassium carbonate. This reaction produces an intermediate compound, which is then reacted with phenylacetamide in the presence of an appropriate catalyst, such as palladium chloride, to produce PEOX. The entire process is relatively straightforward and can be completed in a relatively short amount of time.

properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-17-20-21-18(24-17)13-7-6-10-15(11-13)23-12-16(22)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULPZDFBCNXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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